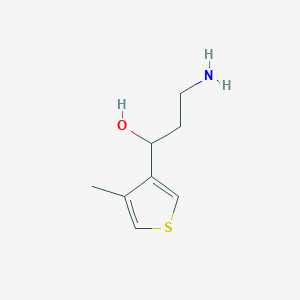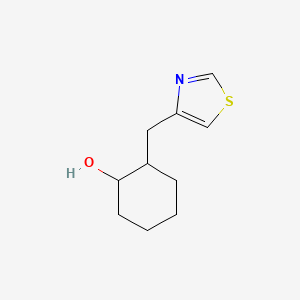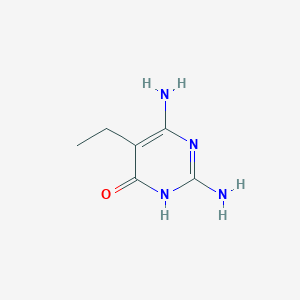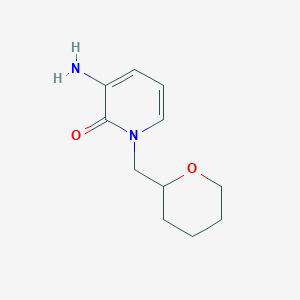![molecular formula C11H18N2 B13621469 [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound with the molecular formula C11H18N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive amination of a ketone precursor with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpropan-2-amine: A structurally similar compound with different substituents on the nitrogen atom.
N,N-Dimethyl-1-phenylpropan-2-amine: Another related compound with a different substitution pattern.
Uniqueness
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl ring. This combination of features makes it particularly useful in applications requiring chiral selectivity and specific interactions with biological targets .
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
(2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
UNKNAPRNXOMOJQ-LLVKDONJSA-N |
Isomerische SMILES |
CN(C)[C@H](CC1=CC=CC=C1)CN |
Kanonische SMILES |
CN(C)C(CC1=CC=CC=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




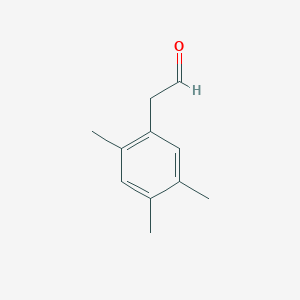
![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)


![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
